Ido1-IN-13 is a compound that acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in the kynurenine pathway, which is significant in various biological processes including immune response and cancer progression. IDO1 catalyzes the degradation of tryptophan into kynurenine, influencing immune tolerance and tumor immunity. The inhibition of IDO1 has garnered attention for its potential therapeutic applications in cancer immunotherapy and autoimmune diseases.
Ido1-IN-13 belongs to a class of compounds designed to inhibit IDO1 activity. It is classified as a small molecule inhibitor, specifically focusing on disrupting the enzymatic function of IDO1 to modulate immune responses. The compound is derived from structural modifications of existing IDO1 inhibitors, such as erlotinib derivatives, which have shown promising results in preclinical studies .
The synthesis of Ido1-IN-13 typically involves several key steps:
For example, in one study, compounds were synthesized by mixing erlotinib with aryl azides in a solvent mixture of water, tert-butanol, and tetrahydrofuran at elevated temperatures (60°C) while using copper sulfate and sodium ascorbate as catalysts .
Ido1-IN-13 features a complex molecular structure characterized by:
The molecular formula for Ido1-IN-13 is typically represented as where x, y, z, and w correspond to specific atom counts derived from its detailed synthesis pathway.
Ido1-IN-13 primarily undergoes interactions with IDO1 through competitive inhibition. The mechanism involves:
Experimental data suggest that Ido1-IN-13 demonstrates higher inhibitory potency compared to other known IDO1 inhibitors .
The mechanism of action for Ido1-IN-13 involves:
Studies have shown that inhibition of IDO1 leads to increased levels of tryptophan and reduced kynurenine production, thereby promoting anti-tumor immunity .
Ido1-IN-13 exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry (HRMS) are employed to characterize these properties during synthesis .
Ido1-IN-13 has potential applications in various scientific fields:
Research continues to explore its efficacy in clinical settings, aiming to establish it as a viable therapeutic agent against cancers that exploit the kynurenine pathway for immune evasion .
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing cytosolic enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan (Trp) along the kynurenine pathway (KP) [1] [3]. Its overexpression in diverse human cancers—including endometrial, lung, melanoma, glioblastoma, and breast carcinomas—correlates strongly with poor clinical prognosis, advanced disease stage, and immunosuppression [2] [4] [7]. IDO1 facilitates tumor immune escape through dual mechanisms: enzymatic depletion of local tryptophan pools and generation of immunosuppressive kynurenine metabolites [1] [8]. Consequently, IDO1 inhibition has emerged as a strategic approach to reverse tumor-mediated immunosuppression and enhance the efficacy of conventional immunotherapies.
IDO1 exerts profound immunosuppressive effects within the tumor microenvironment (TME) through multifaceted interactions with immune cells:
Table 1: IDO1-Mediated Immune Cell Alterations in the TME
| Immune Cell Type | IDO1-Driven Functional Change | Consequence |
|---|---|---|
| CD8⁺ T cells | GCN2 activation; mTOR inhibition | Proliferative arrest; anergy |
| CD4⁺ T cells | Shift from Th1/Th17 to Treg differentiation | Suppressed antitumor response |
| Dendritic cells | Tolerogenic phenotype induction | Enhanced Treg activation |
| MDSCs | STAT3/RelB-dependent IDO1 upregulation | Amplified immunosuppression |
| NK cells | Functional impairment | Reduced cytotoxicity |
The kynurenine pathway (KP) is the primary route for tryptophan catabolism in extrahepatic tissues, with IDO1 serving as its major immunoregulatory enzyme:
Table 2: Key Immunosuppressive Metabolites of the Kynurenine Pathway
| Metabolite | Biological Target | Immunological Effect |
|---|---|---|
| Kynurenine (Kyn) | Aryl hydrocarbon receptor (AhR) | Treg differentiation; IL-10 production |
| Kynurenic Acid (KYNA) | NMDA receptors; GPR35 | T cell inhibition; neuroinflammation |
| 3-Hydroxykynurenine | Oxidative stress pathways | T cell apoptosis; ROS generation |
| Quinolinic Acid | NMDA receptors | Neurotoxicity; microglial activation |
The compelling biological role of IDO1/KP in cancer immunosuppression underpins the development of targeted inhibitors:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5